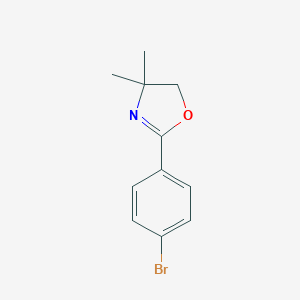

2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWMQSSSRSHOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328032 | |

| Record name | 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32664-14-5 | |

| Record name | 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32664-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline

Abstract

This technical guide provides a comprehensive examination of the . Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes of this versatile synthetic intermediate. The guide details experimental protocols for characterization, explains the scientific rationale behind these methods, and presents data in a clear, accessible format. By synthesizing information from established analytical techniques and scientific literature, this paper serves as an authoritative resource for the effective application of this compound in research and development.

Introduction: The Strategic Importance of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline

The 2-oxazoline moiety is a cornerstone in modern organic synthesis, valued for its role as a directing group, a chiral auxiliary, and a stable precursor to other functional groups. The subject of this guide, 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline, is of particular interest due to the synergistic functionalities it possesses. The bromophenyl group serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the 4,4-dimethyl-2-oxazoline ring provides steric hindrance and stability, influencing the compound's reactivity and physical properties. A thorough understanding of its physicochemical characteristics is therefore essential for its successful implementation in multi-step synthetic campaigns, particularly in the fields of medicinal chemistry and materials science.[1][2][3][4]

Core Physicochemical Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application. This section summarizes the key physicochemical parameters of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline.

Table 1: Physicochemical Properties of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline and Related Analogues

| Property | 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline | 4,4-Dimethyl-2-phenyl-2-oxazoline (Analogue) |

| Molecular Formula | C₁₁H₁₂BrNO | C₁₁H₁₃NO[5] |

| Molecular Weight | 254.12 g/mol | 175.23 g/mol [6] |

| Appearance | White to off-white solid (predicted) | Liquid (at room temperature)[5] |

| Melting Point | Not available | 20-24 °C[5] |

| Boiling Point | Not available | 124 °C at 20 mmHg[5] |

| Density | Not available | 1.025 g/mL at 25 °C[5] |

| Refractive Index | Not available | n20/D 1.5322[5] |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | Soluble in organic solvents. |

Experimental Characterization Protocols

The following protocols provide detailed, step-by-step methodologies for the characterization of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical process.

Melting Point Determination

Causality: The melting point is a crucial first indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, while impurities typically lead to a depressed and broadened melting range.[7]

Protocol:

-

A small, dry sample of the compound is finely powdered.

-

The sample is packed into a capillary tube to a height of 2-3 mm.[7][8]

-

The capillary tube is placed in a calibrated melting point apparatus.[9]

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.[7][8]

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

Spectroscopic Analysis

Causality: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of a compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[10][11][12]

¹H NMR Protocol:

-

Approximately 5-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean vial.[10][13]

-

The solution is filtered through a pipette with a cotton plug into a clean 5 mm NMR tube to remove any particulate matter.[11][13]

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.[10]

-

The ¹H NMR spectrum is acquired and processed.

Causality: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.[14][15] Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and liquid samples.[14][16][17]

ATR-FTIR Protocol:

-

A background spectrum of the clean ATR crystal is recorded.[16]

-

A small amount of the solid sample is placed on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.[18]

-

The IR spectrum is recorded.

-

The crystal is cleaned with a suitable solvent after the measurement.[18]

Causality: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a hard ionization technique that causes fragmentation of the molecule, providing a characteristic fragmentation pattern that can aid in structural elucidation.[19][20][21][22][23]

Electron Ionization (EI) MS Protocol:

-

A dilute solution of the sample in a volatile solvent is prepared.

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.[22]

-

The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[20][21]

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

The mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Visualization of Workflows and Relationships

Caption: Workflow for the physicochemical characterization of the target compound.

Caption: Relationship between molecular features and synthetic applications.

Conclusion

This technical guide provides a foundational understanding of the and the experimental protocols for their determination. A thorough characterization of this compound is critical for its effective use as a synthetic intermediate. The methodologies and data presented herein offer a framework for quality control and a deeper insight into the behavior of this molecule, empowering researchers to leverage its full potential in the synthesis of novel compounds for pharmaceutical and material science applications.

References

- NMR Sample Preparation. (n.d.).

- Melting point determination. (n.d.).

- Chemistry LibreTexts. (2025, August 20). 4.

- How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.

- NMR Sample Preparation. (n.d.).

- Mass Spectrometry Ioniz

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.

- FT-NMR Sample Prepar

- Experiment 1 - Melting Points. (n.d.).

- NMR Sample Preparation: The Complete Guide. (n.d.).

- experiment (1) determination of melting points. (2021, September 19).

- Understanding Electron Ionization Processes for GC–MS. (2015, April 1).

- Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd.

- Electron Ionization. (n.d.).

- Poly(2-oxazoline)

- Poly(2-isopropenyl-2-oxazoline)

- Electron ioniz

- Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine. (n.d.).

- Poly(2-oxazolines) in Biological and Biomedical Application Contexts. (2025, August 6). Request PDF.

- A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs.

- Sample Preparation – FT-IR/ATR. (n.d.).

- Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. (n.d.). PMC - NIH.

- ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.).

- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Bruker.

- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). NIH.

- 2-(4-bromobenzyl)-4,4-dimethyl-2-oxazoline. (n.d.). Sigma-Aldrich.

- 4,4-Dimethyl-2-phenyl-2-oxazoline 96 19312-06-2. (n.d.). Sigma-Aldrich.

- 2,4-Dimethyl-2-oxazoline-4-methanol. (n.d.). NIST WebBook.

- Studies on the Synthesis of 2-(2-Bromophenyl)oxazoline. (n.d.).

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI.

- 4,4-DIMETHYL-2-OXAZOLINE(30093-99-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4,4-Dimethyl-2-phenyl-2-oxazoline | C11H13NO | CID 289239. (n.d.). PubChem.

- Poly(2-oxazolines) in Biological and Biomedical Application Contexts. (n.d.). University of Cambridge.

- 4,4-Dimethyl oxazolidine | C5H11NO | CID 62010. (n.d.). PubChem.

- 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline: X-ray and density functional theory study. (2025, August 6).

- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024, October 13).

- 4,4-Dimethyl-2-(2-methyl-propyl)-oxazoline. (n.d.). SpectraBase.

- 2-(4-Bromophenyl)-4-(4-methylpiperazin-4-ium-1-yl)quinazoline. (n.d.). PubChem.

- 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline: X-ray and density functional theory study. (n.d.).

- 1 H NMR experimental spectrum of 4,4-dimethyl-2-oxazoline. (n.d.).

- 4,4-Dimethyl-2-oxazoline. (n.d.). NIST WebBook.

Sources

- 1. Poly(2-oxazoline)s: From fundamental research to biomedical applications - American Chemical Society [acs.digitellinc.com]

- 2. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. 4,4-ジメチル-2-フェニル-2-オキサゾリン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4,4-Dimethyl-2-phenyl-2-oxazoline | C11H13NO | CID 289239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 12. organomation.com [organomation.com]

- 13. sites.bu.edu [sites.bu.edu]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. agilent.com [agilent.com]

- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. Electron ionization - Wikipedia [en.wikipedia.org]

- 23. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Characterization of 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS Number: 32664-14-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole, a key heterocyclic intermediate in synthetic organic chemistry. With applications in the development of pharmacologically active compounds, a thorough understanding of its synthesis and analytical profile is paramount. This document outlines a reliable synthetic protocol and details the expected outcomes from standard characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction and Synthetic Strategy

2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole is a member of the oxazoline class of heterocyclic compounds. The oxazoline moiety serves as a versatile functional group in organic synthesis, acting as a directing group in asymmetric catalysis and as a protecting group for carboxylic acids. Notably, this compound has been identified as a potential substituent in the synthesis of novel benzodiazepine γ-secretase inhibitors, which are being investigated for the treatment of Alzheimer's disease.[1]

A robust and widely adopted method for the synthesis of 2-aryl-oxazolines involves the cyclization of a 2-amino alcohol with a carboxylic acid or its derivatives. For the synthesis of 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole, a logical and field-proven approach is the reaction of 4-bromobenzoyl chloride with 2-amino-2-methyl-1-propanol. This reaction proceeds through the formation of an intermediate hydroxy amide, which then undergoes dehydrative cyclization to yield the target oxazoline.

The causality behind this experimental choice lies in the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amino group of the amino alcohol. The subsequent intramolecular cyclization is often facilitated by a dehydrating agent or by heating, leading to the thermodynamically stable five-membered oxazoline ring.

Synthetic Workflow Diagram:

Caption: Synthetic pathway for 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole.

Physicochemical and Safety Data

A summary of the key physical and chemical properties, as well as the safety information, for 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole is provided in the table below. This information is critical for proper handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 32664-14-5 | [2] |

| Molecular Formula | C₁₁H₁₂BrNO | [2] |

| Molecular Weight | 254.12 g/mol | [2] |

| Appearance | Colorless to yellow liquid, semi-solid, or solid | [3] |

| Purity | ≥96% (typical commercial grade) | [2] |

| Storage | Store at room temperature in a dark, inert atmosphere. | [2][3] |

| Signal Word | Warning | [3] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [3] |

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of 2-aryl-oxazolines and are adapted for the specific target compound.

Synthesis of 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole

This protocol is adapted from a general and reliable method for the synthesis of 2-aryl-4,4-dimethyl-2-oxazolines.

Materials:

-

4-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

2-Amino-2-methyl-1-propanol

-

Dichloromethane (CH₂Cl₂) (dry)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Formation of 4-Bromobenzoyl Chloride: In a fume hood, a mixture of 4-bromobenzoic acid (1 equivalent) and thionyl chloride (3 equivalents) is carefully heated to reflux for 4-8 hours under an inert atmosphere (e.g., argon or nitrogen). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Thionyl Chloride: After the reaction is complete, the excess thionyl chloride is carefully removed under reduced pressure to yield crude 4-bromobenzoyl chloride as an oil or low-melting solid.

-

Amidation: The crude 4-bromobenzoyl chloride is dissolved in dry dichloromethane. The solution is cooled in an ice bath. A solution of 2-amino-2-methyl-1-propanol (2 equivalents) in dry dichloromethane is added dropwise to the cooled solution with vigorous stirring. A white precipitate will form immediately. The resulting slurry is stirred at room temperature for 2 hours.

-

Work-up: The reaction mixture is filtered to remove any precipitated salts. The filtrate is washed sequentially with water (2x) and brine (1x), and then dried over anhydrous magnesium sulfate.

-

Cyclization: The solvent is removed under reduced pressure to yield the intermediate N-(1-hydroxy-2-methylpropan-2-yl)-4-bromobenzamide. This intermediate is then treated with an excess of thionyl chloride and heated to reflux to effect the dehydrative cyclization.

-

Final Purification: After completion of the cyclization, excess thionyl chloride is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate), washed with a saturated aqueous solution of sodium bicarbonate and then with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the product.

Infrared (IR) Spectroscopy:

-

Sample Preparation: If the product is a solid, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer, for example, with Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Determine the molecular weight of the compound from the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to further confirm the structure.

Expected Characterization Data

Predicted ¹H NMR Spectrum (300 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the oxazoline ring and its substituents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | d | 2H | Aromatic protons ortho to the oxazoline ring |

| ~ 7.55 | d | 2H | Aromatic protons meta to the oxazoline ring |

| ~ 4.10 | s | 2H | -OCH₂- of the oxazoline ring |

| ~ 1.35 | s | 6H | Two methyl groups (-C(CH₃)₂) |

Rationale: The aromatic protons will appear as two doublets due to the para-substitution pattern. The protons on the carbon adjacent to the oxygen in the oxazoline ring will appear as a singlet, and the two equivalent methyl groups will also appear as a singlet.

Predicted ¹³C NMR Spectrum (75 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 163 | C=N (oxazoline ring) |

| ~ 132 | Aromatic C-Br |

| ~ 131 | Aromatic CH |

| ~ 129 | Aromatic CH |

| ~ 127 | Aromatic C attached to oxazoline |

| ~ 79 | -OCH₂- of the oxazoline ring |

| ~ 68 | Quaternary carbon -C(CH₃)₂ |

| ~ 28 | Methyl carbons (-C(CH₃)₂) |

Rationale: The imine carbon of the oxazoline ring will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the bromine being significantly affected. The aliphatic carbons of the oxazoline ring and the methyl groups will appear in the upfield region.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2960 | Strong | Aliphatic C-H stretch (methyl groups) |

| ~ 1650 | Strong | C=N stretch (oxazoline ring) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | C-O stretch (oxazoline ring) |

| ~ 1070 | Strong | C-N stretch |

| ~ 1010 | Strong | C-Br stretch |

Rationale: The strong C=N stretch is a key diagnostic peak for the oxazoline ring. The presence of aromatic and aliphatic C-H stretches, as well as the C-O and C-N stretches of the heterocyclic ring, will further confirm the structure.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 253/255 | Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for one bromine atom. |

| 183/185 | Fragment corresponding to the loss of the dimethyl-dihydrooxazole moiety. |

| 155/157 | Further fragmentation of the bromophenyl group. |

Rationale: The most prominent feature will be the pair of molecular ion peaks with approximately equal intensity, separated by two mass units, which is the signature of a monobrominated compound. The fragmentation pattern will likely involve the cleavage of the bond between the aromatic ring and the oxazoline ring.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 32664-14-5). By following the outlined protocols and understanding the expected analytical data, researchers can confidently prepare and verify the identity and purity of this important synthetic intermediate. The self-validating nature of combining these spectroscopic techniques ensures a high degree of confidence in the final product, which is essential for its use in further research and development, particularly in the field of medicinal chemistry.

References

-

LookChem. 2-[1-(4-BROMOPHENYL)-1-METHYLETHYL]-4,4-DIMETHYL-4,5-DIHYDROOXAZOLINE. [Link]

-

PubMed Central. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. [Link]

Sources

Introduction: The Versatility and Significance of 2-Aryl-4,4-dimethyl-2-oxazolines

An In-depth Technical Guide to the Synthesis of 2-Aryl-4,4-dimethyl-2-oxazolines for Researchers, Scientists, and Drug Development Professionals

2-Aryl-4,4-dimethyl-2-oxazolines are a prominent class of five-membered heterocyclic compounds that have garnered significant attention across various scientific disciplines. Their rigid structure, coupled with the chiral environment that can be readily introduced at the 4- and 5-positions, makes them invaluable as chiral ligands in asymmetric catalysis.[1][2][3] The oxazoline ring is a privileged structural motif found in numerous natural products and bioactive molecules, exhibiting a wide range of pharmaceutical activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] Furthermore, these compounds serve as crucial synthetic intermediates and protecting groups in organic synthesis.[5][6] The 4,4-dimethyl substitution provides steric bulk, which can enhance stereoselectivity in catalytic applications and improve the stability of the oxazoline ring. This guide provides an in-depth exploration of the primary synthetic pathways to access these valuable compounds, focusing on the underlying mechanisms and practical considerations for laboratory synthesis.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the 2-aryl-4,4-dimethyl-2-oxazoline ring system is most commonly achieved through the cyclization of a precursor containing both the arylcarboxamide and the 2-hydroxy-2-methylpropylamine moieties. The choice of starting materials and reaction conditions dictates the efficiency, substrate scope, and overall practicality of the synthesis. Herein, we discuss the most prevalent and robust methods.

Dehydrative Cyclization of N-(2-Hydroxy-2-methylpropyl)benzamides

The most direct and widely employed route to 2-aryl-4,4-dimethyl-2-oxazolines is the dehydrative cyclization of the corresponding N-(2-hydroxy-2-methylpropyl)benzamide intermediate.[2][4] This precursor is readily prepared by the acylation of 2-amino-2-methyl-1-propanol with a suitable benzoyl derivative (e.g., benzoyl chloride or benzoic acid). The critical step is the subsequent intramolecular cyclization, which involves the activation of the hydroxyl group to facilitate its departure as a water molecule.

The mechanism of this transformation is highly dependent on the choice of dehydrating agent or catalyst. Generally, the process can proceed through two main pathways: activation of the hydroxyl group or activation of the amide carbonyl group.

-

Hydroxyl Group Activation (Dominant Pathway): In the presence of an acid catalyst or a dehydrating agent like thionyl chloride (SOCl₂), the hydroxyl group is protonated or converted into a better leaving group (e.g., a chlorosulfite ester).[2] This is followed by an intramolecular nucleophilic attack by the amide oxygen onto the carbon bearing the activated hydroxyl group, leading to the formation of the oxazoline ring. Stereochemical studies have shown that this pathway often proceeds with an inversion of configuration at the stereocenter, supporting an SN2-type mechanism.[4]

-

Amide Carbonyl Activation: Alternatively, the amide carbonyl oxygen can be activated, increasing the electrophilicity of the carbonyl carbon. The hydroxyl group then acts as the intramolecular nucleophile.

Triflic acid (TfOH) has been reported as a highly effective catalyst for this transformation, promoting dehydrative cyclization under relatively mild conditions and generating water as the only byproduct.[4]

Step-by-Step Methodology:

-

Amide Formation: To a solution of 2-amino-2-methyl-1-propanol (1.2 equivalents) in dichloromethane (DCM), add the desired benzoic acid (1.0 equivalent) and a coupling agent such as EDC (1.5 equivalents) and HOBt (1.5 equivalents). Stir the reaction mixture at room temperature for 12-24 hours until the starting materials are consumed (monitored by TLC).

-

Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-2-methylpropyl)benzamide.

-

Cyclization: Dissolve the crude amide in DCM. Cool the solution to 0 °C and add triflic acid (10 mol%) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure 2-aryl-4,4-dimethyl-2-oxazoline.

| Aryl Substituent | Typical Yield (%) | Reference |

| Phenyl | >90 | [4] |

| 4-Methoxyphenyl | >90 | [4] |

| 4-Nitrophenyl | >85 | [4] |

| 4-Chlorophenyl | >90 | [4] |

Synthesis from Aryl Nitriles and 2-Amino-2-methyl-1-propanol

The reaction of aryl nitriles with 2-amino-2-methyl-1-propanol offers a more atom-economical route to 2-aryl-4,4-dimethyl-2-oxazolines, as it avoids the pre-formation of the amide. This reaction is typically catalyzed by a Lewis acid, such as ZnCl₂ or Cu(I) complexes, and often requires elevated temperatures.[3][6]

The Lewis acid catalyst coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the carbon atom. The amino group of 2-amino-2-methyl-1-propanol then attacks the nitrile carbon. A series of proton transfers and intramolecular cyclization, with the elimination of ammonia, leads to the formation of the oxazoline ring.

A recent development in this area is the use of magnetically recoverable palladium nanoparticles supported on iron oxide (Pd/Fe₃O₄) as a heterogeneous catalyst.[5] This system offers the advantages of high catalytic activity and easy separation of the catalyst from the reaction mixture using an external magnet, facilitating catalyst recycling.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a sealed tube, combine the aryl nitrile (1.0 mmol), 2-amino-2-methyl-1-propanol (1.2 mmol), Pd/Fe₃O₄ catalyst (1.5 mol%), and toluene (3 mL).

-

Reaction: Heat the mixture at 100 °C for 10 hours.

-

Catalyst Recovery: After cooling to room temperature, add ethyl acetate and place a strong magnet on the outside of the flask to immobilize the catalyst. Decant the solution.

-

Work-up and Purification: Wash the catalyst with ethyl acetate. Combine the organic fractions and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired product. The catalyst can be washed with ether, dried, and reused.[5]

| Aryl Nitrile | Catalyst | Yield (%) | Reference |

| Benzonitrile | Pd/Fe₃O₄ | 92 | [5] |

| 4-Chlorobenzonitrile | Pd/Fe₃O₄ | 90 | [5] |

| 4-Methylbenzonitrile | Pd/Fe₃O₄ | 88 | [5] |

| 2-Naphthonitrile | Pd/Fe₃O₄ | 85 | [5] |

Alternative Synthetic Routes

While the two methods described above are the most common, other strategies have been developed for the synthesis of 2-aryl-4,4-dimethyl-2-oxazolines.

-

From Aryl Aldehydes: Aryl aldehydes can react with 2-amino-2-methyl-1-propanol to form an intermediate oxazolidine, which is then oxidized to the oxazoline using reagents like N-bromosuccinimide (NBS) or iodine.[3][6]

-

From Oxetanes: A catalytic protocol using indium triflate (In(OTf)₃) has been developed for the intramolecular cyclization of 3-amido oxetanes to form 2-oxazolines.[7][8][9] This method is notable for its mild conditions and tolerance of a wide range of functional groups.[7]

Purification and Characterization

Purification of 2-aryl-4,4-dimethyl-2-oxazolines is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Distillation can also be employed for purification, especially for removing residual water and other impurities.[10][11] It has been reported that treating the crude oxazoline with a dialkyl phosphite or a halosilane prior to distillation can effectively remove water.[10]

Characterization is routinely performed using standard spectroscopic techniques:

-

¹H NMR: The diastereotopic methylene protons of the oxazoline ring typically appear as two distinct signals around 4.0-4.5 ppm, while the gem-dimethyl protons appear as a singlet around 1.2-1.4 ppm.

-

¹³C NMR: The characteristic signals include the imine carbon (C=N) around 160-165 ppm, the methylene carbon around 70-80 ppm, and the quaternary carbon of the gem-dimethyl group around 65-70 ppm.

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity.

Conclusion and Future Outlook

The synthesis of 2-aryl-4,4-dimethyl-2-oxazolines is a well-established field with several reliable and efficient methods available to chemists. The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. The classic dehydrative cyclization of N-(2-hydroxy-2-methylpropyl)benzamides remains a robust and high-yielding approach. For atom economy and directness, the catalyzed reaction of aryl nitriles with 2-amino-2-methyl-1-propanol is an attractive alternative, especially with the advent of recyclable heterogeneous catalysts. As the demand for enantiomerically pure chiral ligands and complex bioactive molecules continues to grow, the development of even more efficient, sustainable, and stereoselective methods for the synthesis of these valuable heterocyclic compounds will undoubtedly remain an active area of research.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxazoline - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides | MDPI [mdpi.com]

- 7. A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]

- 11. US3326929A - Process for the purification of delta2-oxazolines - Google Patents [patents.google.com]

Spectroscopic Profile of 4,4-dimethyl-2-(4-bromophenyl)oxazoline: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4,4-dimethyl-2-(4-bromophenyl)oxazoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. The interpretation of this data is crucial for its structural elucidation and quality control in synthetic applications.

Introduction

4,4-dimethyl-2-(4-bromophenyl)oxazoline is a member of the oxazoline class of compounds, which are five-membered heterocyclic rings containing one oxygen and one nitrogen atom. The oxazoline moiety is a versatile functional group in organic synthesis, often utilized as a chiral auxiliary, a protecting group for carboxylic acids, and as a directing group in asymmetric catalysis. The presence of a bromophenyl substituent provides a handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of synthesized 4,4-dimethyl-2-(4-bromophenyl)oxazoline. This guide will present and interpret the key spectroscopic data for this compound, drawing upon established principles of spectroscopic analysis and comparative data from analogous structures.

Molecular Structure and Key Features

The structural formula of 4,4-dimethyl-2-(4-bromophenyl)oxazoline is presented below. Key structural features that give rise to its characteristic spectroscopic signals include:

-

4,4-dimethyl group: Two magnetically equivalent methyl groups attached to a quaternary carbon.

-

Oxazoline ring: A five-membered heterocycle with a C=N double bond.

-

4-bromophenyl group: A para-substituted aromatic ring.

Figure 1. Molecular structure of 4,4-dimethyl-2-(4-bromophenyl)oxazoline.

Spectroscopic Data and Interpretation

Due to the limited availability of directly published experimental spectra for 4,4-dimethyl-2-(4-bromophenyl)oxazoline, the following data and interpretations are based on established chemical shift and fragmentation patterns of closely related analogs, such as 4,4-dimethyl-2-phenyl-2-oxazoline, and theoretical predictions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.85 | Doublet | 2H | Ar-H (ortho to C=N) | Protons on the aromatic ring ortho to the electron-withdrawing oxazoline group are deshielded and appear as a doublet due to coupling with the meta protons. |

| ~7.60 | Doublet | 2H | Ar-H (meta to C=N) | Protons on the aromatic ring meta to the oxazoline group are also deshielded and appear as a doublet due to coupling with the ortho protons. The para-bromo substituent has a smaller effect on their chemical shift. |

| ~4.10 | Singlet | 2H | -CH₂- (oxazoline ring) | The two protons of the methylene group in the oxazoline ring are chemically equivalent and appear as a singlet. |

| ~1.35 | Singlet | 6H | 2 x -CH₃ | The six protons of the two equivalent methyl groups at the C4 position appear as a sharp singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,4-dimethyl-2-(4-bromophenyl)oxazoline in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse angle: 30-45 degrees.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Figure 2. Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164 | C=N (oxazoline) | The imine carbon is significantly deshielded and appears at a low field. |

| ~132 | Ar-C (ipso to C=N) | The aromatic carbon directly attached to the oxazoline ring. |

| ~131 | Ar-C (meta to C=N) | The aromatic carbons meta to the oxazoline substituent. |

| ~129 | Ar-C (ortho to C=N) | The aromatic carbons ortho to the oxazoline substituent. |

| ~126 | Ar-C (ipso to Br) | The aromatic carbon bearing the bromine atom is deshielded. |

| ~79 | -O-C(CH₃)₂- (oxazoline) | The quaternary carbon of the oxazoline ring bonded to oxygen. |

| ~68 | -CH₂- (oxazoline) | The methylene carbon of the oxazoline ring. |

| ~28 | -CH₃ | The two equivalent methyl carbons. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024-4096 (or more, as the natural abundance of ¹³C is low).

-

Relaxation delay: 2-5 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2980 | Medium-Strong | Aliphatic C-H stretch (from methyl and methylene groups) |

| ~1650 | Strong | C=N stretch (characteristic of the oxazoline ring) |

| ~1600, 1480 | Medium | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | C-O stretch (oxazoline ring) |

| ~1070 | Strong | C-N stretch (oxazoline ring) |

| ~1010 | Strong | C-Br stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The molecular formula for 4,4-dimethyl-2-(4-bromophenyl)oxazoline is C₁₁H₁₂BrNO, with a monoisotopic mass of approximately 253.01 g/mol and 255.01 g/mol due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

[M]⁺ and [M+2]⁺: The molecular ion peaks should be observed at m/z 253 and 255, with approximately equal intensity, which is a characteristic isotopic signature for a monobrominated compound.

-

[M - CH₃]⁺: Loss of a methyl group (m/z 238 and 240).

-

[M - C₃H₆]⁺: Loss of isobutylene from the oxazoline ring (m/z 197 and 199).

-

[Br-C₆H₄-C≡O]⁺: A fragment corresponding to the bromobenzoyl cation (m/z 183 and 185).

-

[C₆H₄Br]⁺: The bromophenyl cation (m/z 155 and 157).

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragment ions.

Figure 3. General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 4,4-dimethyl-2-(4-bromophenyl)oxazoline through ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a detailed and self-validating confirmation of its molecular structure. The characteristic signals in each spectrum, from the distinct aromatic proton pattern and the singlet for the gem-dimethyl groups in the NMR to the strong C=N stretch in the IR and the isotopic bromine pattern in the mass spectrum, collectively offer an unambiguous fingerprint of the compound. This guide serves as a valuable resource for researchers in the synthesis, purification, and application of this important chemical intermediate, ensuring high standards of quality and structural integrity in their work.

References

Due to the absence of a specific publication detailing the complete spectroscopic characterization of 4,4-dimethyl-2-(4-bromophenyl)oxazoline, this section provides references to general spectroscopic principles and data for analogous compounds.

literature review of 2-(4-bromophenyl)oxazoline derivatives

An In-depth Technical Guide to the Synthesis, Reactivity, and Applications of 2-(4-bromophenyl)oxazoline Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-bromophenyl)oxazoline derivatives, a class of heterocyclic compounds distinguished by their versatility and potential in diverse scientific fields. The presence of the oxazoline ring, a privileged scaffold in its own right, combined with the synthetically malleable 4-bromophenyl substituent, creates a powerful building block for researchers in catalysis, drug discovery, and materials science. This document will delve into the core principles of their synthesis, explore the chemical reactivity that unlocks their potential, and survey their most significant applications, grounding all claims in authoritative scientific literature.

The Strategic Importance of the 2-(4-bromophenyl)oxazoline Scaffold

Oxazolines are five-membered heterocyclic compounds that have garnered significant attention for their broad utility. They serve as chiral auxiliaries, components of polymers, protecting groups for carboxylic acids, and, most notably, as ligands in asymmetric catalysis.[1][2] The 2-substituted oxazoline framework is particularly important, with the substituent at the 2-position profoundly influencing the molecule's steric and electronic properties.

The selection of a 4-bromophenyl group at this position is a strategic design choice. The bromine atom serves as a versatile synthetic handle, enabling a wide array of post-synthesis modifications, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the systematic development of molecular libraries from a single, common intermediate, making it an invaluable tool for structure-activity relationship (SAR) studies in drug development and for the fine-tuning of ligand properties in catalysis.

Synthesis of the Core Scaffold: Methodologies and Rationale

The construction of the 2-(4-bromophenyl)oxazoline ring is typically achieved through the cyclization of a suitable precursor. The most common and reliable methods involve the reaction of a 4-bromobenzonitrile or a 4-bromobenzoic acid derivative with a 2-amino alcohol, most commonly 2-aminoethanol.

From Nitriles: Lewis Acid-Catalyzed Cyclization

The reaction of 4-bromobenzonitrile with 2-aminoethanol is a direct and efficient route. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂) or cadmium acetate (Cd(OAc)₂), which activates the nitrile carbon towards nucleophilic attack by the amino group of the amino alcohol.[3]

Causality of Experimental Choice: The Lewis acid catalyst is crucial for polarizing the C≡N bond of the nitrile, making the carbon atom more electrophilic. This significantly lowers the activation energy for the initial nucleophilic attack by the amine, which is the rate-determining step. The subsequent intramolecular attack by the hydroxyl group to form the oxazoline ring is a rapid, thermodynamically favorable cyclization.

Caption: Synthetic pathway from nitriles to 2-oxazolines.

From Carboxylic Acids: Two-Step Procedure

An alternative route begins with 4-bromobenzoic acid. This method involves two distinct steps:

-

Amide Formation: The carboxylic acid is first converted to an N-(2-hydroxyethyl)-4-bromobenzamide. This is a standard amidation reaction, often facilitated by coupling agents or by converting the acid to a more reactive species like an acyl chloride.

-

Cyclization/Dehydration: The resulting amide is then cyclized to the oxazoline. A common and effective reagent for this step is thionyl chloride (SOCl₂).[4] The SOCl₂ activates the hydroxyl group, facilitating its departure as a leaving group and promoting ring closure by the amide oxygen.

Trustworthiness of Protocol: This two-step method is highly reliable. The formation of the intermediate amide allows for purification before the final cyclization, often leading to a cleaner final product. The use of SOCl₂ for cyclization is a well-established procedure that provides high yields, although it requires careful handling due to its reactivity.[4]

Spectroscopic Characterization

The structural confirmation of 2-(4-bromophenyl)oxazoline and its derivatives relies on standard spectroscopic techniques. Researchers can expect to see characteristic signals that confirm the integrity of the core structure. All synthesized compounds must be rigorously characterized by techniques such as NMR, IR, and mass spectrometry to confirm their identity and purity.[5][6][7]

| Technique | Expected Observations for 2-(4-bromophenyl)oxazoline |

| ¹H NMR | • Two doublets in the aromatic region (~7.5-7.9 ppm) characteristic of a 1,4-disubstituted benzene ring.• Two triplets in the aliphatic region (~3.9-4.4 ppm) corresponding to the two non-equivalent CH₂ groups of the oxazoline ring. |

| ¹³C NMR | • A signal for the C=N carbon at ~164 ppm.• Signals for the two aliphatic carbons (CH₂) of the oxazoline ring at ~55 ppm and ~67 ppm.• Four distinct signals in the aromatic region, including the carbon bearing the bromine atom. |

| FT-IR | • A strong C=N stretching vibration around 1645-1655 cm⁻¹.• C-O stretching vibration around 1250 cm⁻¹. |

| HRMS | • A molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity). |

The Synthetic Power of the Bromo-Substituent: A Gateway to Derivatization

The true value of the 2-(4-bromophenyl)oxazoline scaffold lies in the reactivity of the C-Br bond. This site serves as a versatile anchor point for introducing a vast array of functional groups via transition metal-catalyzed cross-coupling reactions. This capability is paramount for generating molecular diversity in both medicinal chemistry and ligand design.

Caption: Cross-coupling reactions from the core scaffold.

This modular approach allows researchers to systematically alter the steric and electronic properties of the phenyl ring, which is critical for optimizing molecular function.

Key Applications

The derivatives of 2-(4-bromophenyl)oxazoline have found applications in two major areas: asymmetric catalysis and medicinal chemistry.

Asymmetric Catalysis

The oxazoline moiety is a cornerstone of privileged chiral ligands.[8][9] Ligands such as PHOX (phosphine-oxazoline) are highly effective in a multitude of metal-catalyzed enantioselective reactions.[10][11] The 2-(4-bromophenyl)oxazoline core is an ideal precursor for novel PHOX-type ligands. The bromine can be substituted with a diphenylphosphine group (-PPh₂) via lithium-halogen exchange followed by quenching with chlorodiphenylphosphine, or through palladium-catalyzed P-C coupling reactions. The ability to further modify the phenyl ring (now at the 4'-position relative to the oxazoline) via cross-coupling before introducing the phosphine allows for the creation of a diverse library of ligands for screening and optimization in catalytic processes.[8]

Medicinal Chemistry and Drug Development

The fusion of the oxazoline ring with other pharmacologically relevant scaffolds has led to the development of potent bioactive molecules. Recent studies have incorporated the 2-(4-bromophenyl) moiety into larger molecular frameworks to create novel anticancer and antimicrobial agents.[12][13][14]

For instance, a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[13] Several of these compounds exhibited significant cytotoxic activity, with IC₅₀ values superior to the standard drug erlotinib.[12][13]

| Compound Derivative | Target Cell Line | Reported IC₅₀ (µg/mL) [13] |

| Derivative 7 | HepG2 | 0.137 |

| Derivative 7 | MCF-7 | 0.217 |

| Derivative 15a | HepG2 | 0.183 |

| Derivative 15a | MCF-7 | 0.164 |

| Erlotinib (Control) | HepG2 | 0.308 |

| Erlotinib (Control) | MCF-7 | 0.512 |

These findings underscore the potential of the 2-(4-bromophenyl)oxazoline scaffold as a key building block in the design of new therapeutic agents. The bromophenyl group itself can contribute to binding interactions within a target protein or serve as a vector for further chemical exploration.

Experimental Protocol: Synthesis of 2-(4-bromophenyl)-4,5-dihydrooxazole

This protocol describes a reliable method for synthesizing the core compound from 4-bromobenzonitrile, adapted from established procedures for 2-substituted-2-oxazolines.[3]

Materials:

-

4-Bromobenzonitrile

-

2-Aminoethanol

-

Zinc Chloride (ZnCl₂, anhydrous)

-

Chlorobenzene (or another suitable high-boiling solvent)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), 2-aminoethanol (1.1 eq), and anhydrous zinc chloride (0.1 eq).

-

Solvent Addition: Add chlorobenzene as the solvent (to make a ~0.5 M solution with respect to the nitrile).

-

Reflux: Heat the reaction mixture to reflux (approx. 132 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane.

-

Workup - Washing: Transfer the organic mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous washes remove unreacted aminoethanol and the zinc catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(4-bromophenyl)-4,5-dihydrooxazole as a solid or oil.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and HRMS as described in Section 3.

Self-Validating System: The success of each step can be validated. The disappearance of the nitrile peak in the IR spectrum (~2225 cm⁻¹) and the appearance of the C=N oxazoline peak (~1650 cm⁻¹) confirms the cyclization. NMR spectroscopy will confirm the full structure, and a single spot on TLC or a single peak in GC will validate the purity of the final compound.

Conclusion and Future Outlook

The 2-(4-bromophenyl)oxazoline scaffold is more than just a simple heterocycle; it is a versatile platform for chemical innovation. Its straightforward synthesis and the exceptional reactivity of the C-Br bond provide a reliable and efficient pathway to a vast chemical space. For drug development professionals, this enables the rapid generation of analogs for SAR studies, potentially accelerating the discovery of new therapeutics. For researchers in catalysis, it offers a robust starting point for the design of tunable, high-performance chiral ligands. Future research will likely focus on expanding the library of derivatives through novel cross-coupling methodologies and exploring their applications in emerging fields such as chemical biology and advanced materials.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Studies on the Synthesis of 2-(2-Bromophenyl)oxazoline [cjcu.jlu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

An In-Depth Technical Guide to 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its fundamental chemical and physical properties, detail a robust synthetic protocol with mechanistic insights, and discuss methods for its spectroscopic characterization. Furthermore, this guide will illuminate its applications as a versatile intermediate in organic synthesis, particularly in the context of drug discovery and development, while also covering essential safety and handling procedures. This document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who require a deep technical understanding of this valuable chemical building block.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline, is a substituted heterocyclic compound. The core structure consists of a dihydro-1,3-oxazole (oxazoline) ring, which is substituted at the 2-position with a 4-bromophenyl group and at the 4-position with two methyl groups. This combination of a reactive aryl halide and a stable heterocyclic moiety makes it a valuable intermediate.

Caption: General Synthesis and Purification Workflow.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzonitrile (1.0 eq), 2-amino-2-methyl-1-propanol (1.2 eq), and a catalytic amount of anhydrous zinc chloride (0.1 eq).

-

Reaction: Add a suitable solvent, such as chlorobenzene or toluene, to the flask. Heat the reaction mixture to reflux and maintain for 8-16 hours.

-

Causality: The high temperature is necessary to overcome the activation energy for both the initial addition of the alcohol to the nitrile and the subsequent cyclization-dehydration step. The Lewis acid catalyst (ZnCl₂) activates the nitrile carbon, making it more electrophilic and susceptible to nucleophilic attack by the amino group.

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a solvent system like ethyl acetate/hexane (e.g., 1:4 v/v). [1]The disappearance of the starting nitrile is a key indicator of reaction completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Causality: The bicarbonate wash neutralizes any remaining acidic catalyst and byproducts. The brine wash helps to remove water from the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford the pure product. [1]

Spectroscopic Characterization

Structural confirmation and purity assessment are achieved using a combination of standard spectroscopic techniques. While a definitive spectrum should be run for each synthesized batch, the expected data provides a reliable reference for validation.

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | - Aromatic Protons: Two doublets (AA'BB' system) between δ 7.5-7.9 ppm. |

| (CDCl₃, 400 MHz) | - Methylene Protons (-CH₂-): A singlet around δ 4.1 ppm. |

| - Methyl Protons (2 x -CH₃): A singlet integrating to 6H around δ 1.3 ppm. | |

| ¹³C NMR | - C=N Carbon: Signal around δ 164 ppm. |

| (CDCl₃, 100 MHz) | - Aromatic Carbons: 4 signals expected in the δ 125-135 ppm range. |

| - Quaternary Carbon (-C(CH₃)₂-): Signal around δ 68 ppm. | |

| - Methylene Carbon (-CH₂-): Signal around δ 79 ppm. | |

| - Methyl Carbons (-CH₃): Signal around δ 28 ppm. | |

| FT-IR (KBr) | - C=N Stretch: Strong absorption band around 1650 cm⁻¹. |

| - C-O Stretch: Strong absorption band around 1250 cm⁻¹. | |

| - Aromatic C=C Stretch: Bands around 1600 cm⁻¹ and 1480 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): A pair of peaks at m/z 253 and 255 with an approximate 1:1 intensity ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Mechanistic Insight: In ¹H NMR, the two methyl groups are chemically equivalent, hence they appear as a single peak. The two protons on the adjacent methylene group are also equivalent. The para-substituted aromatic ring gives a characteristic, symmetrical splitting pattern. In mass spectrometry, the isotopic signature of bromine is the most definitive feature for confirming the presence of the halogen.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. [2]The oxazoline ring is relatively stable to many reaction conditions, while the aryl bromide provides a reactive handle for constructing more complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions. [2]

Key Applications:

-

Cross-Coupling Reactions: The 4-bromophenyl moiety is an ideal substrate for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. [2]This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular libraries.

-

Directed Ortho-Metalation: The oxazoline group can act as a directing group for ortho-lithiation, allowing for functionalization of the phenyl ring at the position adjacent to the oxazoline linkage.

-

Precursor to Biologically Active Molecules: Oxazole and oxadiazole cores are prevalent in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. [3][4][5]This compound serves as a key starting material for the synthesis of novel drug candidates incorporating these privileged scaffolds. [6]

Caption: Role in a generic Suzuki cross-coupling reaction.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound should always be consulted, data from closely related structures provides a strong basis for risk assessment.

Table 3: Hazard and Precautionary Information (Based on Analogues)

| Category | Statement | Reference |

|---|---|---|

| Hazard | H302: Harmful if swallowed. | [7][8][9] |

| H315: Causes skin irritation. | [8][9] | |

| H319: Causes serious eye irritation. | [8][9] | |

| H335: May cause respiratory irritation. | [7][8][9] | |

| Precautionary | P261: Avoid breathing dust. | [8] |

| P280: Wear protective gloves/eye protection/face protection. | [8] | |

| P302+P352: IF ON SKIN: Wash with plenty of water. | [8][9] |

| | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9]|

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8][9]* Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile). [8][10]* Storage: Store in a cool, dry, and well-ventilated place. [9]Keep the container tightly sealed and store locked up. [11][9]* First Aid: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes. [8][10]If inhaled, move to fresh air. [8]If swallowed, seek immediate medical attention. [8][10]

Conclusion

This compound is a compound of significant synthetic utility. Its straightforward synthesis, coupled with the dual functionality of a stable directing group and a reactive aryl halide, establishes it as a powerful building block for constructing complex molecular architectures. For researchers in drug discovery and materials science, this intermediate offers a reliable and efficient entry point to a diverse range of novel compounds. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the laboratory.

References

-

SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(4-BROMO-PHENYL)-4,4-DIMETHYL-4,5-DIHYDRO-OXAZOLE. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)-1,3,4-oxadiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2,4-dimethyl-4,5-dihydro-1,3-oxazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-BROMOPHENYL)-1,3,4-OXADIAZOLE. Retrieved from [Link]

-

NIST. (n.d.). Oxazole, 4,5-dihydro-2,4,4-trimethyl-. Retrieved from [Link]

-

Vahedi, H., et al. (n.d.). Synthesis of 4,5-Dihydro 1,3,4-Oxadiazoles And 1,3,4-Thiadiazoles Carrying Isatin Moiety. International Journal of ChemTech Research. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Retrieved from [Link]

Sources

- 1. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(4-BROMO-PHENYL)-4,4-DIMETHYL-4,5-DIHYDRO-OXAZOLE [myskinrecipes.com]

- 3. Buy N-[2-(4-bromophenyl)-3-methylbutan-2-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide [smolecule.com]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | 32664-13-4 [sigmaaldrich.com]

- 8. synzeal.com [synzeal.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 32664-14-5 CAS MSDS (2-(4-BROMO-PHENYL)-4,4-DIMETHYL-4,5-DIHYDRO-OXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of 2-(4-bromophenyl)oxazoline

Introduction

2-(4-bromophenyl)oxazoline is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic intermediate and as a component in larger molecular scaffolds necessitates a thorough understanding of its chemical stability and optimal storage conditions. This guide provides a comprehensive overview of the stability profile of 2-(4-bromophenyl)oxazoline, detailing its intrinsic chemical properties, potential degradation pathways, and recommended protocols for storage and handling to ensure its integrity for research and development applications.

Core Chemical Properties and Intrinsic Stability

The 2-oxazoline ring is a five-membered heterocyclic motif containing both nitrogen and oxygen. This structure imparts a unique combination of chemical properties. Generally, the 2-oxazoline ring is considered a robust functional group.[1] It exhibits notable thermal stability and is resistant to nucleophiles, bases, radicals, and weak acids.[1] This inherent stability makes it a reliable component in a wide range of chemical transformations.

The presence of the 4-bromophenyl substituent at the 2-position influences the electronic properties of the oxazoline ring but does not fundamentally alter its core stability characteristics. The electron-withdrawing nature of the bromine atom can have a modest impact on the reactivity of the aromatic ring and the oxazoline moiety.

Key Factors Influencing Stability and Potential Degradation Pathways

While intrinsically stable, the integrity of 2-(4-bromophenyl)oxazoline can be compromised under specific environmental conditions. Understanding these factors is critical for preventing degradation and ensuring the compound's purity over time. The primary degradation pathway of concern for 2-oxazolines is hydrolysis.[2]

Hydrolytic Stability

Hydrolysis, the cleavage of the oxazoline ring by water, is the most significant degradation pathway for this class of compounds. The rate of hydrolysis is highly dependent on the pH of the environment.

-

Acidic Conditions: The oxazoline ring is susceptible to cleavage under acidic conditions.[3] Protonation of the nitrogen atom facilitates nucleophilic attack by water, leading to ring opening and the formation of the corresponding N-(2-hydroxyethyl)-4-bromobenzamide. Studies on other oxazoline-containing molecules have shown that degradation is more pronounced in acidic environments.[4] For instance, poly(2-isopropenyl-2-oxazoline) shows moderate to low stability in acidic conditions, with the degradation rate increasing as the pH decreases.[4]

-

Neutral and Basic Conditions: In neutral (pH ~7.4) and basic conditions, 2-oxazolines are generally more stable.[4][5] However, prolonged exposure to strong basic conditions, especially at elevated temperatures, can also promote hydrolysis, albeit typically at a slower rate than under acidic conditions.

The proposed mechanism for acid-catalyzed hydrolysis is illustrated below:

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

Thermal Stability

2-Aryl-2-oxazolines generally possess good thermal stability. However, like all organic compounds, they will decompose at elevated temperatures. The exact decomposition temperature of 2-(4-bromophenyl)oxazoline is not widely reported in the literature, but studies on similar heterocyclic compounds indicate that thermal degradation typically occurs at temperatures well above standard storage conditions.[6][7] Thermal stress can lead to complex degradation pathways, including fragmentation of the molecule.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can be a source of degradation for many organic molecules.[8] Compounds that can absorb light in the UV or visible spectrum may undergo photochemical reactions.[9] The 4-bromophenyl group in 2-(4-bromophenyl)oxazoline contains a chromophore that absorbs UV radiation. While specific photostability data for this compound is limited, it is prudent to protect it from light to prevent potential photodegradation, which could involve reactions such as dehalogenation or rearrangement.

Oxidative Stability

The oxazoline ring is fairly resistant to oxidation.[1] However, the presence of strong oxidizing agents could potentially lead to degradation. Standard handling and storage under an inert atmosphere for long-term storage are recommended to mitigate any risk of oxidative degradation.

Recommended Storage and Handling Conditions

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maintain the quality and shelf-life of 2-(4-bromophenyl)oxazoline.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at 2-8°C (refrigerated). | Minimizes the rate of potential chemical degradation. |

| Humidity | Store in a dry environment. Keep container tightly sealed with a desiccant if necessary. | Prevents hydrolytic degradation, which is the primary degradation pathway. |

| Light | Protect from light. Store in an amber or opaque container. | Prevents potential photodegradation catalyzed by UV light absorption by the aromatic ring. |

| Atmosphere | For long-term storage, store under an inert atmosphere (e.g., nitrogen or argon). | Prevents potential long-term oxidative degradation. |

| Container | Use a well-sealed, chemically resistant container (e.g., amber glass vial with a PTFE-lined cap). | Ensures integrity and prevents contamination and exposure to environmental factors. |

Experimental Protocols for Stability Assessment

To rigorously define the stability profile of 2-(4-bromophenyl)oxazoline, a series of forced degradation and formal stability studies should be conducted. These protocols are designed to identify potential degradants and establish a stability-indicating analytical method.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding the degradation pathways and for the development of stability-indicating analytical methods.[10][11]

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of 2-(4-bromophenyl)oxazoline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Degradation: Mix the stock solution with an equal volume of 0.1N hydrochloric acid. Incubate the solution at 60°C. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with a suitable base, and dilute for analysis.

-